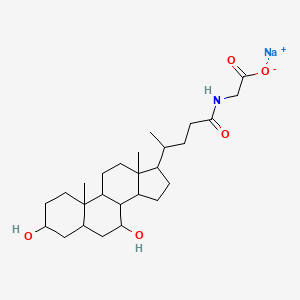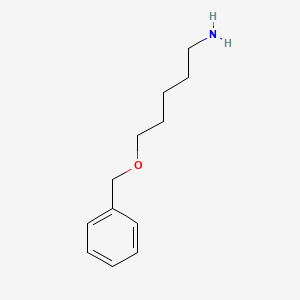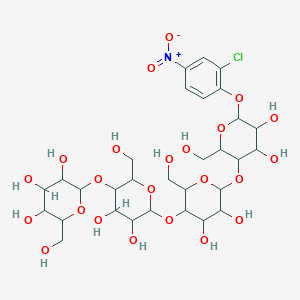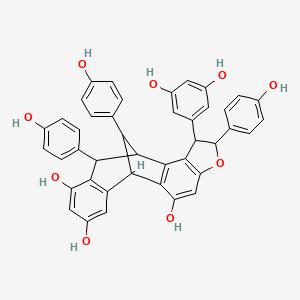
Urosodeoxycholic Acid Impurity 21
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urosodeoxycholic Acid Impurity 21 is a derivative of ursodeoxycholic acid, a secondary bile acid. Ursodeoxycholic acid is known for its therapeutic applications in treating liver diseases, particularly primary biliary cirrhosis. This compound is often studied to understand the purity and efficacy of ursodeoxycholic acid formulations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Urosodeoxycholic Acid Impurity 21 can be synthesized through the stereoselective reduction of 7-ketolithocholic acid. This process involves the use of electrochemical methods with additives like dimethyl sulfoxide, dimethylformamide, and N-methyl-2-pyrrolidone to achieve high stereoselectivity . The reaction typically occurs in methanol containing potassium bromide, with a continuous current applied to the electrolysis system .
Industrial Production Methods
The industrial production of urosodeoxycholic acid and its impurities, including Impurity 21, often follows the synthesis process outlined by Kanazawa. This involves the reduction of 7-ketolithocholic acid using metallic sodium in n-propyl alcohol . Other methods include catalytic hydrogenation using Raney nickel as a catalyst in the presence of beta-branched alcohols and a base .
Analyse Chemischer Reaktionen
Types of Reactions
Urosodeoxycholic Acid Impurity 21 undergoes various chemical reactions, including:
Reduction: The primary reaction for its synthesis, involving the reduction of 7-ketolithocholic acid.
Oxidation: Potential oxidation reactions can occur under specific conditions, altering the hydroxyl groups.
Substitution: Substitution reactions may involve the replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Reduction: Dimethyl sulfoxide, dimethylformamide, N-methyl-2-pyrrolidone, and potassium bromide in methanol.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for hydroxyl group substitution.
Major Products
The major product of the reduction reaction is urosodeoxycholic acid, with Impurity 21 being a minor byproduct. Oxidation and substitution reactions can yield various derivatives depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Urosodeoxycholic Acid Impurity 21 is primarily used in scientific research to:
Chemistry: Study the purity and stability of ursodeoxycholic acid formulations.
Biology: Investigate the biological effects and interactions of bile acid derivatives.
Medicine: Understand the therapeutic potential and side effects of ursodeoxycholic acid and its impurities.
Industry: Develop and optimize industrial processes for the production of high-purity ursodeoxycholic acid.
Wirkmechanismus
Urosodeoxycholic Acid Impurity 21, like ursodeoxycholic acid, interacts with various molecular targets and pathways. It modulates the activity of nuclear receptors such as the farnesoid X receptor and NF-κB signaling pathways . These interactions help regulate gene expression related to inflammation, lipid metabolism, and cellular stress responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chenodeoxycholic Acid: A primary bile acid with similar therapeutic applications.
Lithocholic Acid: Another bile acid derivative with distinct biological effects.
Deoxycholic Acid: Known for its role in fat emulsification and therapeutic applications in reducing adipose tissue.
Uniqueness
Urosodeoxycholic Acid Impurity 21 is unique due to its specific stereochemistry and minor presence in ursodeoxycholic acid formulations. Its study helps ensure the purity and efficacy of therapeutic bile acid preparations, distinguishing it from other bile acid derivatives .
Eigenschaften
IUPAC Name |
sodium;2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO5.Na/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29;/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYACJGHNRIFCT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42NNaO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-aminoethyl)-4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1(2H)-one](/img/structure/B12310176.png)

![17-Methoxy-21-methyl-1,11,18-triazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9,18-pentaene](/img/structure/B12310184.png)
![Methyl 3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12310186.png)

![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12310190.png)

![1,3-Dimethyl-1-{3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl}urea](/img/structure/B12310196.png)






